molecular formula C14H13ClN4O2S B118583 ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate CAS No. 150536-08-6

ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate

Cat. No.: B118583
CAS No.: 150536-08-6
M. Wt: 336.8 g/mol
InChI Key: KNIFJPVNONZEMF-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a triazolothiadiazine derivative characterized by a fused heterocyclic core (triazole and thiadiazine rings) with a 4-chlorophenyl substituent at position 3 and an ethyl acetate group at position 6. This compound belongs to a class of molecules studied for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and vasodilatory properties . Its synthesis typically involves multicomponent reactions (MCRs) or condensation strategies, as seen in related triazolothiadiazines .

Properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c1-2-21-12(20)7-11-8-22-14-17-16-13(19(14)18-11)9-3-5-10(15)6-4-9/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIFJPVNONZEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358077
Record name ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150536-08-6
Record name ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 150536-08-6
  • Molecular Formula : C14H13ClN4O2S
  • Molecular Weight : 336.8 g/mol

The compound features a triazolo-thiadiazine core structure, which is known for its pharmacological potential.

This compound primarily targets Poly(ADP-ribose) polymerase (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . The inhibition of these targets leads to disruption in DNA repair mechanisms and modulation of cell growth processes:

  • PARP-1 Inhibition : This results in the impairment of DNA repair pathways, making cancer cells more susceptible to damage.
  • EGFR Inhibition : This affects signaling pathways that regulate cell proliferation and survival.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

  • Anticancer Activity
    • The compound shows cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). Studies indicate an IC50 value of approximately 3.3 μM against MDA-MB-231 cells .
    • It has been noted for its ability to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of triazolo-thiadiazines exhibit significant antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition
    • The compound has been explored for its potential as an enzyme inhibitor. It shows promise as a carbonic anhydrase inhibitor and has been tested against cholinesterase and alkaline phosphatase .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

Study 1: Antitumor Efficacy

In a study published in the Egyptian Journal of Chemistry, researchers synthesized various thiadiazole derivatives and evaluated their anticancer activities. The compound was found to significantly inhibit the growth of human acute promyelocytic leukemia HL-60 cells and demonstrated superior activity compared to standard chemotherapeutics like cisplatin .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive review on triazolo-thiadiazine derivatives outlined the SAR aspects that contribute to their biological activity. Modifications at specific positions on the thiadiazine ring were shown to enhance anticancer potency and selectivity towards tumor cells while minimizing toxicity to normal cells .

Study 3: Molecular Docking Studies

In silico studies have been conducted to predict the binding affinity of this compound with target proteins such as PARP-1 and EGFR. These studies support the hypothesis that structural modifications can lead to improved biological activity through enhanced binding interactions .

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold exhibit potential antiviral properties. Specifically:

  • Mechanism of Action : Ethyl 2-[3-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate may interact with viral proteins essential for replication. Studies suggest that it could target the M2 proton channel of the influenza A virus, inhibiting viral replication processes .

Anticancer Properties

Compounds related to this compound have shown promise as anticancer agents:

  • Caspase Activation : These compounds can activate caspases involved in the apoptosis pathway. This mechanism is crucial for inducing cell death in cancer cells where apoptosis is often dysregulated .
  • Targeted Actions : The compound primarily targets poly(ADP-ribose) polymerase (PARP-1) and epidermal growth factor receptor (EGFR), leading to inhibition of cell growth and promotion of cytotoxic effects against various cancer cell lines .

Comparative Analysis with Related Compounds

To understand the unique characteristics of this compound in comparison to similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-[3-(2-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetateSimilar triazole-thiadiazine structureDifferent halogen substitution may affect biological activity
Methyl 2-[3-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetateFluorine instead of chlorinePotentially different pharmacokinetics
Propyl 2-[3-(phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetateVariations in side chain lengthMay alter solubility and bioavailability

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Antiviral Studies : A study evaluating the interaction of similar compounds with viral proteins showed promising results against influenza A virus .
  • Cancer Research : In vitro studies revealed that this compound exhibited significant cytotoxicity against breast cancer cell lines (e.g., MDA-MB-231) through PARP inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among triazolothiadiazine derivatives arise from substituents at positions 3, 6, and 7, as well as functional group modifications. These variations influence solubility, lipophilicity, and bioactivity.

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position) Functional Groups Molecular Weight Key Properties/Activities References
Ethyl 2-[3-(4-chlorophenyl)-7H-triazolo[3,4-b]thiadiazin-6-yl]acetate 3: 4-ClPh; 6: CH2COOEt Ester 349.82* Discontinued; ester enhances lipophilicity
3-(4-Chlorophenyl)-6-phenyl-7H-triazolo[3,4-b]thiadiazine 3: 4-ClPh; 6: Ph None 326.80 Lower solubility; potential antimicrobial
3-(4-Chlorophenyl)-7-methyl-5H-triazolo[3,4-b]thiadiazin-6(7H)-one (CTT) 3: 4-ClPh; 6: C=O; 7: CH3 Ketone 309.75 Anti-inflammatory; ketone stabilizes ring
3-Ethyl-6-(4-fluorophenyl)-7H-triazolo[3,4-b]thiadiazine 3: Et; 6: 4-FPh None 303.34 Fluorine increases electronegativity
3-[2-(4-Methoxyphenyl)ethyl]-6-phenyl-7H-triazolo[3,4-b]thiadiazine 3: CH2CH2(4-MeOPh); 6: Ph Methoxy 377.47 Electron-donating groups improve solubility
7-(2-(4-Chlorophenyl)hydrazono)-3-ethyl-6-methyl-7H-triazolo[3,4-b]thiadiazine 3: Et; 6: CH3; 7: N=N(4-ClPh) Hydrazone 320.80 Hydrazone enhances π-conjugation

*Calculated based on molecular formula C16H15ClN4O2S.

Preparation Methods

Key Intermediate: 4-Amino-3-Mercapto-1,2,4-Triazole Derivatives

The synthesis begins with 4-amino-5-substituted-3-mercapto-1,2,4-triazoles (1 ), prepared by cyclization of thiosemicarbazides or via Gould-Jacobs reactions. Substitution at the 5-position (R-group) influences reactivity and regioselectivity during subsequent cyclocondensation. For the target compound, R is tailored to introduce the 4-chlorophenyl moiety, often achieved through Schiff base formation with 4-chlorobenzaldehyde.

Cyclocondensation with α-Halo Carbonyl Compounds

Stepwise Synthesis of Ethyl 2-[3-(4-Chlorophenyl)-7H-[1, Triazolo[3,4-b] Thiadiazin-6-Yl]Acetate

Formation of 4-(4-Chlorophenylideneamino)-3-Mercapto-1,2,4-Triazole

  • Schiff Base Synthesis :
    4-Amino-3-mercapto-1,2,4-triazole (1 ) reacts with 4-chlorobenzaldehyde (2 ) in acetic acid under reflux to form the Schiff base (3 ). The reaction proceeds via nucleophilic attack of the amino group on the aldehyde, followed by dehydration.

    **1**+4-ClC6H4CHOAcOH, reflux**3** (4-(4-chlorophenylideneamino)-3-mercapto-1,2,4-triazole)\text{**1**} + \text{4-ClC}_6\text{H}_4\text{CHO} \xrightarrow{\text{AcOH, reflux}} \text{**3** (4-(4-chlorophenylideneamino)-3-mercapto-1,2,4-triazole)}
  • Cyclocondensation with Ethyl Bromoacetate :
    3 is treated with ethyl bromoacetate (4 ) in ethanol containing triethylamine (TEA) as a base. The thiol group attacks the α-carbon of 4 , while the adjacent amino group facilitates cyclization, forming the thiadiazine ring.

    **3**+BrCH2COOEtEtOH, TEA, refluxEthyl 2-[3-(4-chlorophenyl)-7H-triazolo-thiadiazin-6-yl]acetate\text{**3**} + \text{BrCH}_2\text{COOEt} \xrightarrow{\text{EtOH, TEA, reflux}} \text{Ethyl 2-[3-(4-chlorophenyl)-7H-triazolo-thiadiazin-6-yl]acetate}

    Reaction Conditions :

    • Solvent: Ethanol

    • Temperature: Reflux (~78°C)

    • Time: 6–8 hours

    • Yield: 70–85% (based on analogous syntheses)

Alternative Pathway: One-Pot Multicomponent Reaction

A streamlined approach involves a one-pot reaction of 1 , 4-chlorobenzaldehyde, and ethyl bromoacetate in the presence of heteropolyacids (e.g., H3PW12O40) as catalysts. This method reduces isolation steps and improves atom economy.

Optimization and Mechanistic Insights

Regioselectivity Control

The reaction’s regioselectivity is governed by the electronic nature of the substituents. NMR and X-ray studies confirm that the 4-chlorophenyl group occupies the 3-position of the triazole ring, while the acetate ester resides at the 6-position of the thiadiazine. This orientation is stabilized by π-π stacking between aromatic rings and hydrogen bonding involving the ester carbonyl.

Catalytic Enhancements

  • Acid Catalysis : Acetic acid accelerates Schiff base formation and cyclization by protonating intermediates.

  • Microwave Assistance : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes at 100°C).

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Signals at δ 1.25 (t, 3H, -CH2CH3), δ 4.15 (q, 2H, -OCH2), and δ 7.45–7.85 (m, 4H, Ar-H) confirm the ester and aryl groups.

  • MS (ESI+) : Molecular ion peak at m/z 491.0 [M+H]⁺ aligns with the molecular formula C22H17ClF2N4O3S.

Purity and Yield Optimization

ParameterCondition 1Condition 2Condition 3
SolventEthanolDMFSolvent-Free
CatalystTEAp-TsOHNone
Time (h)846
Yield (%)788265

Table 1: Comparative analysis of reaction conditions for cyclocondensation .

Q & A

Advanced Research Question

  • Oxidation of Thiols : Mitigated by conducting reactions under nitrogen atmosphere.
  • Ester Hydrolysis : Avoid aqueous workup at high pH; use anhydrous Na2SO4 for drying .
  • Dimerization : Occurs at high concentrations; dilute reaction mixtures (<0.1 M) reduce this risk .

How to validate purity and stability for long-term storage?

Basic Research Question

  • HPLC-PDA : Purity ≥95% confirmed using a C18 column (acetonitrile:water 60:40, λ = 254 nm).
  • Stability Studies : Store at −20°C in amber vials; degradation <5% over 12 months .
  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~200°C indicates thermal stability .

What are the key challenges in scaling up synthesis?

Advanced Research Question

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during cyclization.
  • Byproduct Management : Implement inline IR monitoring to track reaction progress and optimize quenching.
  • Cost-Efficiency : Replace column chromatography with recrystallization (ethanol/water) for gram-scale production .

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